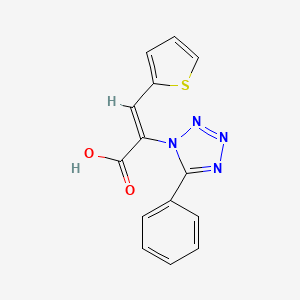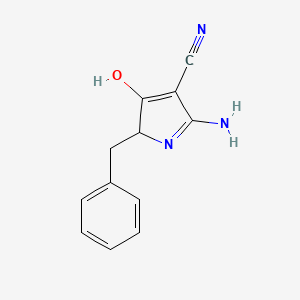
1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one, more commonly known as PTT, is a highly versatile organic compound. It is a type of tetrazole, which is a five-membered nitrogen-containing heterocyclic aromatic ring. PTT is a colorless, crystalline solid with a melting point of 246-248°C. It is insoluble in water, but soluble in most organic solvents. Due to its unique properties, PTT has been used for a variety of applications, including synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
Tetrazoles, including the 1-phenyl-1,4-dihydro-5H-tetrazol-5-one, have diverse biological applications, predominantly in the area of medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Antibacterial Activity
Tetrazoles have a wide range of biological activities, including antibacterial activity . This makes them valuable in the development of new antibacterial drugs .
Antifungal Activity
In addition to their antibacterial properties, tetrazoles also exhibit antifungal activity . This broadens their potential use in treating various types of infections .
Analgesic Activity
Tetrazoles have been found to have analgesic (pain-relieving) properties . This suggests potential applications in the development of new pain management drugs .
Anti-inflammatory Activity
Some tetrazole derivatives, including 1-phenyl-1,4-dihydro-5H-tetrazol-5-one, have shown anti-inflammatory action . This makes them promising candidates for the development of new anti-inflammatory medications .
Organic Synthesis
Tetrazole derivatives can undergo various photochemical transformations, which can be used as effective synthetic routes to other compounds . This makes them valuable tools in organic synthesis .
Anticonvulsant Medicines
Some tetrazole derivatives are promising as anticonvulsant medicines . This suggests potential applications in the treatment of conditions like epilepsy .
Antihypertensive and Antiallergic Medicines
Tetrazole derivatives are also promising as antihypertensive and antiallergic medicines . This indicates their potential use in managing conditions like high blood pressure and allergies .
Safety and Hazards
properties
IUPAC Name |
4-phenyl-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYACQQSYSDVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965778 |
Source


|
| Record name | 1-Phenyl-1H-tetrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1,4-dihydro-5H-tetrazol-5-one | |
CAS RN |
51449-77-5 |
Source


|
| Record name | 1-Phenyl-5-hydroxytetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051449775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1H-tetrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)
![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)

![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)
![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)
![3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6142152.png)

![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)


![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)
